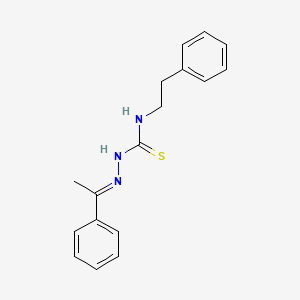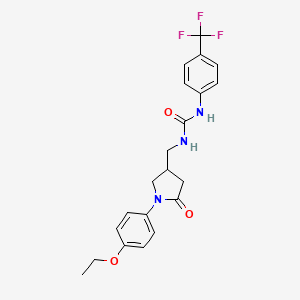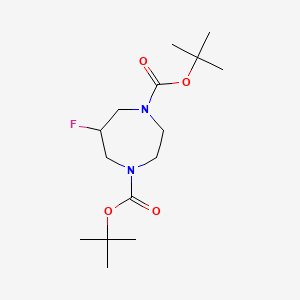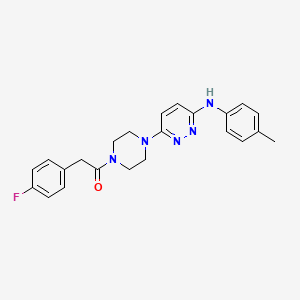
(E)-N-phenethyl-2-(1-phenylethylidene)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Hydrazinecarbothioamide, 2- (1-phenylethylidene)-” is a chemical compound with the molecular formula CHNS. It has an average mass of 193.269 Da and a monoisotopic mass of 193.067368 Da . Another related compound is “2- (1-Phenylethylidene)hydrazinecarboxamide” which has a molecular formula of CHNO, an average mass of 177.203 Da, and a monoisotopic mass of 177.090210 Da .
Molecular Structure Analysis
The molecular structure of “Hydrazinecarbothioamide, 2- (1-phenylethylidene)-” and “2- (1-Phenylethylidene)hydrazinecarboxamide” can be found in various chemical databases .Physical and Chemical Properties Analysis
The physical and chemical properties of “Hydrazinecarbothioamide, 2- (1-phenylethylidene)-” and “2- (1-Phenylethylidene)hydrazinecarboxamide” can be found in various chemical databases .Applications De Recherche Scientifique
Biochemical and Molecular Aspects of Hydrazine Derivatives
Hydrazine derivatives, including 1,2-dimethylhydrazine (DMH), are extensively studied for their DNA-alkylating properties and are known carcinogens used in colon cancer models in rodents. Research on DMH-induced colon carcinogenesis provides insights into the biochemical, molecular, and histopathological mechanisms underlying the disease, with a focus on the action of biotransformation and antioxidant enzymes in DMH intoxication. This understanding aids in evaluating compounds for cancer treatment and prevention in DMH-induced animal models (Venkatachalam et al., 2020).
Applications in Metal Complexes and Antimicrobial Activities
N-alkylphenothiazines, derivatives of hydrazine, exhibit a wide range of biological activities including antibacterial, antifungal, and anticancer properties. These compounds and their metal complexes show promise in antimicrobial activities and cytotoxic effects against tumor cell lines. The synthesis and application of these derivatives in creating biologically active compounds highlight the potential for new therapeutic agents (Krstić et al., 2016).
Electrochemical Sensing Applications
Graphene-based nanomaterials, incorporating hydrazine derivatives, have been explored for developing high-performance electrochemical sensors due to their significant active surface area and excellent electron transference properties. These novel nanostructures are used for sensing hydrazine concentration in environmental samples, indicating the potential for creating efficient, portable electrochemical sensors for on-site detection (Singh et al., 2022).
Optoelectronic Material Development
The exploration of quinazoline and pyrimidine derivatives, related to hydrazine chemistry, for use in optoelectronic materials has seen significant interest. These compounds' incorporation into π-extended conjugated systems offers valuable pathways for creating novel materials suitable for organic light-emitting diodes, photovoltaic cells, and other electronic devices, showcasing the versatility of hydrazine derivatives in material science (Lipunova et al., 2018).
Propriétés
IUPAC Name |
1-(2-phenylethyl)-3-[(E)-1-phenylethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3S/c1-14(16-10-6-3-7-11-16)19-20-17(21)18-13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H2,18,20,21)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXNBSXJTJCZII-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NCCC1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)NCCC1=CC=CC=C1)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2480691.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2480692.png)



![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2480697.png)
![6-methyl-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2480700.png)


![2-Chloro-N-[4-(4-methylpiperidin-1-yl)cyclohexyl]acetamide](/img/structure/B2480708.png)


![(E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2480711.png)
